Methocarbamol-d3
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1346600-86-9 |
|---|---|
Molecular Formula |
C11H15NO5 |
Molecular Weight |
244.26 g/mol |
IUPAC Name |
[2-hydroxy-3-[2-(trideuteriomethoxy)phenoxy]propyl] carbamate |
InChI |
InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/i1D3 |
InChI Key |
GNXFOGHNGIVQEH-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1OCC(COC(=O)N)O |
Canonical SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)O |
Origin of Product |
United States |
Methodological & Application
Application Notes and Protocols: Use of Methocarbamol-d3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Methocarbamol-d3 as an internal standard in pharmacokinetic (PK) studies of methocarbamol. The protocols detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are the gold standard for bioanalytical quantification.
Introduction
Methocarbamol is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for determining appropriate dosing regimens and assessing its safety and efficacy.
Stable isotope-labeled internal standards are essential for accurate and precise quantification of drugs in biological matrices. This compound, a deuterated analog of methocarbamol, is an ideal internal standard for LC-MS/MS-based bioanalysis. Its physicochemical properties are nearly identical to the unlabeled drug, ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization. This co-elution and similar behavior effectively compensate for variations in sample preparation and instrument response, leading to reliable and reproducible results.
Pharmacokinetics of Methocarbamol
Methocarbamol is rapidly and almost completely absorbed after oral administration, with the onset of action typically within 30 minutes. It is moderately bound to plasma proteins (46% to 50%). The drug is primarily metabolized in the liver through dealkylation and hydroxylation, followed by conjugation. The metabolites are mainly excreted in the urine. In healthy individuals, the plasma elimination half-life of methocarbamol is approximately 1 to 2 hours.
Application: Bioanalytical Method for Pharmacokinetic Studies
The following protocol describes a robust LC-MS/MS method for the quantification of methocarbamol in human plasma, utilizing Methocarbamol-
Application Note: High-Throughput Quantitative Analysis of Methocarbamol and Methocarbamol-d3 in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methocarbamol is a centrally acting skeletal muscle relaxant used in the treatment of musculoskeletal pain and spasms. Accurate and reliable quantification of Methocarbamol in biological matrices is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Methocarbamol in human plasma. The use of a stable isotope-labeled internal standard, Methocarbamol-d3, ensures high accuracy and precision by compensating for variability during sample preparation and instrumental analysis. The protocol employs a simple and rapid protein precipitation technique for sample preparation, making it suitable for high-throughput analysis.
Quantitative Data Summary
The performance of this analytical method is characterized by its linearity, precision, and sensitivity. The following tables summarize the key quantitative data for the analysis of Methocarbamol.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Value |
| Linearity Range | 150 - 12,000 ng/mL |
| Intra-day Precision (CV%) | < 10.9% |
| Inter-day Precision (CV%) | < 10.9% |
| Limit of Quantification (LOQ) | 150 ng/mL |
| Chromatographic Run Time | 3.0 min |
Table 2: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Methocarbamol | 242.1 | 137.1 |
| This compound | 245.1 | 140.1 |
Experimental Protocols
Materials and Reagents
-
Methocarbamol (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Human Plasma (K2-EDTA as anticoagulant)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Methocarbamol and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of Methocarbamol working solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water. These solutions will be used to spike blank plasma for creating calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound) to each tube, except for the blank plasma.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix thoroughly for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0.0 95 5 2.0 5 95 2.5 5 95 2.6 95 5 | 3.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Workflow and Pathway Diagrams
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Interference with Methocarbamol-d3
Welcome to the technical support center for troubleshooting isotopic interference when using Methocarbamol-d3 as an internal standard in mass spectrometry applications. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Methocarbamol, a centrally acting skeletal muscle relaxant. In this compound, three hydrogen atoms on the methoxy group have been replaced with deuterium atoms. This labeling results in a molecule that is chemically almost identical to the unlabeled analyte but has a higher mass.[1]
It is considered the "gold standard" for an internal standard in quantitative LC-MS/MS assays because it co-elutes with the analyte and exhibits similar ionization behavior. This allows it to effectively compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.
Q2: What is isotopic interference and how does it affect my results with this compound?
Isotopic interference, or "crosstalk," occurs when the signal from the analyte (Methocarbamol) contributes to the signal of the internal standard (this compound), or vice versa. This can happen in two primary ways:
-
Forward Contribution (Analyte to Internal Standard): Unlabeled Methocarbamol has naturally occurring heavy isotopes (primarily ¹³C). The M+3 isotope of Methocarbamol will have the same nominal mass as this compound, leading to an artificially high internal standard signal, especially at high analyte concentrations.
-
Backward Contribution (Internal Standard to Analyte): The this compound internal standard may contain a small amount of unlabeled Methocarbamol as an impurity from its synthesis. This will contribute to the analyte signal, causing a positive bias, particularly at the lower limit of quantification (LLOQ).
These interferences can lead to non-linear calibration curves and inaccurate quantification of the analyte.
Q3: My calibration curve is non-linear. Could isotopic interference be the cause?
Yes, non-linearity, especially at the upper and lower ends of the calibration curve, is a classic symptom of isotopic interference.
-
At high concentrations: The contribution of the analyte's M+3 isotope to the internal standard signal can become significant, leading to a flattened curve.
-
At low concentrations: The presence of unlabeled analyte in the internal standard can cause a positive bias, affecting the accuracy of the lower limit of quantification (LLOQ).
Q4: I'm observing a signal for Methocarbamol in my blank samples (containing only the internal standard). What does this mean?
This indicates that your this compound internal standard contains some amount of the unlabeled analyte as an impurity. This is a common issue and needs to be assessed to ensure accurate quantification at low concentrations.
Q5: Could the deuterium labels on my this compound be unstable?
This compound is typically labeled on the methoxy group, which is a chemically stable position and not readily exchangeable.[1] However, exposure to extreme pH or high temperatures during sample preparation or storage could potentially lead to deuterium-hydrogen (D-H) exchange. This would result in a decrease in the internal standard signal and a corresponding increase in the analyte signal, leading to inaccurate results.
Troubleshooting Guides
Problem 1: Suspected Isotopic Crosstalk (Analyte interfering with Internal Standard)
Symptoms:
-
Non-linear calibration curve, particularly at high concentrations.
-
Decreased analyte/internal standard area ratio at high concentrations.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting isotopic crosstalk.
Detailed Steps:
-
Assess Contribution: Prepare the highest concentration standard of your calibration curve without adding the this compound internal standard. Analyze this sample and monitor the multiple reaction monitoring (MRM) transition for this compound. If a signal is detected and its intensity is significant compared to the internal standard's response in your samples, crosstalk is occurring.
-
Optimize Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes minimize the relative contribution of the analyte's isotopic signal.
-
Consider a Higher Mass-Labeled Standard: If crosstalk remains an issue, using an internal standard with a greater mass difference, such as Methocarbamol-d5, can be an effective solution.
-
Mathematical Correction: In some cases, a mathematical correction can be applied to the data to account for the isotopic contribution.[2][3]
Problem 2: Suspected Internal Standard Impurity (Unlabeled analyte in IS)
Symptoms:
-
Signal for the analyte is detected in blank samples containing only the internal standard.
-
Non-zero intercept in the calibration curve.
-
Inaccurate results at the LLOQ.
Troubleshooting Workflow:
References
Addressing matrix effects with Methocarbamol-d3 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects when using Methocarbamol-d3 as an internal standard in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Methocarbamol, due to co-eluting, interfering compounds from the sample matrix (e.g., plasma, urine).[1][2] This phenomenon can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy and precision of quantification.[1][3]
Q2: How does using this compound as an internal standard help address matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Because it is chemically almost identical to Methocarbamol, it is expected to co-elute during chromatography and experience the same degree of ion suppression or enhancement.[4][5] By calculating the ratio of the analyte response to the internal standard response, variability introduced by the matrix effect can be normalized, leading to more accurate and precise results.[4]
Q3: Why am I still observing issues like poor accuracy or high variability even with a this compound internal standard?
A3: While SIL internal standards are the gold standard, they are not always a perfect solution.[5] A common issue is a slight difference in retention time between the analyte and its deuterated counterpart, known as the "deuterium isotope effect."[6] If Methocarbamol and this compound separate chromatographically, even slightly, they may be affected differently by co-eluting matrix components, leading to inadequate compensation and analytical variability.[6]
Q4: How can I qualitatively check for the presence of matrix effects in my assay?
A4: A post-column infusion experiment is a standard qualitative method.[1] In this setup, a constant flow of Methocarbamol solution is mixed with the column eluent before it enters the mass spectrometer. When a blank matrix sample is injected, any dip or peak in the otherwise stable baseline signal of Methocarbamol indicates the retention times at which matrix components are causing ion suppression or enhancement.[1]
Q5: What is the standard quantitative method to evaluate matrix effects?
A5: The post-extraction spike method is the "gold standard" for quantifying matrix effects.[1][3] This involves comparing the peak area of Methocarbamol in a blank matrix sample that has been spiked after extraction to the peak area of Methocarbamol in a neat solvent at the same concentration. The ratio of these two responses gives the Matrix Factor (MF).[1][7] An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Internal Standard (IS) Response | 1. Chromatographic separation of Methocarbamol and this compound leading to differential matrix effects.[6]2. Inconsistent sample preparation (e.g., extraction recovery).3. Instrument variability (e.g., inconsistent injection volume).[4] | 1. Optimize Chromatography: Adjust mobile phase composition, gradient, or column chemistry to ensure co-elution of the analyte and IS.2. Review Sample Preparation: Ensure the sample preparation protocol is robust and consistently applied. Consider a more rigorous cleanup method like Solid-Phase Extraction (SPE).3. Perform Instrument Maintenance: Check the autosampler and pump for any performance issues. |
| Poor Accuracy and Precision in QC Samples | Significant and variable matrix effects between different lots of the biological matrix. | 1. Evaluate Matrix Factor: Quantitatively assess the matrix effect using the post-extraction spike method with at least six different lots of the biological matrix.[7]2. Improve Sample Cleanup: Use a more effective sample preparation technique to remove interfering matrix components.3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components. |
| High Variability in Matrix Factor (MF) | 1. The sample preparation method is not effectively removing interferences.2. Concentration-dependent matrix effects.[3] | 1. Re-evaluate Sample Preparation: Test alternative protein precipitation solvents or consider switching to liquid-liquid extraction (LLE) or SPE.2. Assess MF at Multiple Concentrations: Evaluate the matrix factor at both low and high QC concentrations to check for concentration dependency.[7] |
| Significant Ion Suppression/Enhancement | Highly interfering components in the sample matrix co-eluting with the analyte. | 1. Optimize Chromatography: Adjust the chromatographic method to separate Methocarbamol from the regions of significant ion suppression identified by post-column infusion.2. Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds. |
Quantitative Data Summary
The following tables provide representative data for the assessment of matrix effects and typical parameters for an LC-MS/MS method for Methocarbamol analysis.
Table 1: Example Calculation of Matrix Factor (MF) and IS-Normalized MF
| Analyte | Concentration (ng/mL) | Mean Peak Area in Neat Solution (A) | Mean Peak Area in Post-Spiked Matrix (B) | Matrix Factor (MF = B/A) | IS-Normalized MF (MF_Analyte / MF_IS) |
| Methocarbamol | 10 | 150,234 | 120,187 | 0.80 | 0.98 |
| Methocarbamol | 500 | 7,511,700 | 6,159,594 | 0.82 | 1.00 |
| This compound | 100 | 850,678 | 697,556 | 0.82 | - |
| Acceptance criteria for the coefficient of variation (%CV) of the IS-Normalized MF across at least six lots of matrix should be ≤ 15%.[7] |
Table 2: Typical LC-MS/MS Method Parameters for Methocarbamol Analysis
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a shallow gradient optimized for separation |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Methocarbamol) | e.g., m/z 242.1 → 137.1 |
| MRM Transition (this compound) | e.g., m/z 245.1 → 140.1 |
| Parameters should be optimized for the specific instrument used. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
-
Objective: To quantitatively determine the extent of ion suppression or enhancement for Methocarbamol and this compound.
-
Materials:
-
Blank biological matrix from at least six different sources.
-
Methocarbamol and this compound analytical standards.
-
Validated sample preparation reagents.
-
LC-MS/MS system.
-
-
Procedure:
-
Set A (Neat Solution): Prepare solutions of Methocarbamol at low and high QC concentrations and this compound at its working concentration in the reconstitution solvent. Analyze these solutions (n=6 replicates).
-
Set B (Post-Spiked Matrix): Process blank matrix samples (from 6 different sources) through the entire sample preparation procedure. Before the final evaporation step (or after, depending on the procedure), spike the extracted matrix with Methocarbamol at low and high QC concentrations and this compound at its working concentration. Analyze these samples.
-
-
Calculations:
Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)
-
Objective: To identify the retention time regions where co-eluting matrix components cause ion suppression or enhancement.
-
Setup:
-
Use a T-connector to introduce a constant flow of a standard solution of Methocarbamol (at a mid-range concentration) into the mobile phase after the analytical column but before the mass spectrometer.
-
-
Procedure:
-
Equilibrate the system until a stable baseline signal for Methocarbamol is observed.
-
Inject a blank, extracted matrix sample.
-
Monitor the Methocarbamol signal. A dip in the baseline indicates ion suppression, while a peak indicates ion enhancement at that specific retention time.
-
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: How a SIL internal standard compensates for matrix effects.
References
Technical Support Center: Optimization of Extraction Recovery for Methocarbamol-d3
Welcome to the technical support center for the optimization of Methocarbamol-d3 extraction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to enhance extraction recovery and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological matrices?
A1: The most prevalent extraction techniques for this compound from biological samples like plasma and urine are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method often depends on the sample matrix, desired cleanliness of the extract, and the analytical technique being used (e.g., LC-MS/MS).
Q2: Why is this compound used in experiments?
A2: this compound is a deuterated form of Methocarbamol. It is commonly used as an internal standard in quantitative bioanalysis, particularly in methods involving mass spectrometry (LC-MS/MS). The deuterium labeling provides a compound with a slightly higher mass, which can be distinguished from the unlabeled analyte by the mass spectrometer, while having nearly identical chemical and physical properties. This allows for accurate correction of any analyte loss during sample preparation and instrumental analysis.
Q3: What are the key chemical properties of Methocarbamol that influence its extraction?
A3: Methocarbamol is a polar compound. It is sparingly soluble in water and chloroform, but soluble in alcohols (like ethanol and methanol) and other organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[1]. Its polar nature is a critical consideration when selecting appropriate solvents and sorbents for extraction.
Q4: I am experiencing low recovery of this compound. What are the likely causes?
A4: Low recovery can stem from several factors, including:
-
Inappropriate solvent selection: The polarity of the extraction solvent may not be optimal for this compound.
-
Incorrect pH: The pH of the sample can significantly affect the ionization state of Methocarbamol and its subsequent extraction efficiency.
-
Suboptimal phase separation (LLE): Incomplete separation of the aqueous and organic layers can lead to loss of analyte.
-
Inefficient elution (SPE): The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent.
-
Matrix effects: Co-extracted endogenous components from the biological matrix can interfere with the analytical signal, leading to apparent low recovery.
Q5: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A5: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis[2]. To mitigate these, consider the following:
-
Optimize chromatography: Ensure chromatographic separation of this compound from co-eluting matrix components.
-
Use a more selective extraction method: SPE or LLE generally provide cleaner extracts compared to protein precipitation.
-
Dilute the sample: Diluting the sample can reduce the concentration of interfering matrix components.
-
Employ a stable isotope-labeled internal standard: Using this compound as an internal standard for the analysis of Methocarbamol (and vice-versa) is the most effective way to compensate for matrix effects.
Troubleshooting Guides
Low Extraction Recovery
| Symptom | Potential Cause | Suggested Solution |
| Low recovery with LLE | Incorrect solvent polarity. | For the relatively polar Methocarbamol, consider a moderately polar, water-immiscible solvent like ethyl acetate. A mixture of solvents, such as isopropanol, hexane, and ethyl acetate, can also be effective[3]. |
| Incorrect pH of the aqueous phase. | Adjust the pH of the sample to ensure Methocarbamol is in its neutral form, which will favor its partitioning into the organic solvent. For urine samples, alkalizing with a buffer (e.g., sodium phosphate buffer to pH 10) has been shown to be effective[1]. | |
| Emulsion formation. | Add salt to the aqueous phase to increase its ionic strength and aid in phase separation. Centrifugation can also help to break up emulsions. | |
| Low recovery with SPE | Inappropriate sorbent. | For a polar compound like Methocarbamol, a reversed-phase sorbent such as C8 or C18 is a suitable choice. |
| Incomplete elution. | Ensure the elution solvent is strong enough. Methanol is a common and effective elution solvent for Methocarbamol from reversed-phase sorbents. If recovery is still low, consider adding a small percentage of a stronger organic solvent or adjusting the pH of the elution solvent. | |
| Sample breakthrough during loading. | The flow rate during sample loading may be too high, or the sorbent capacity may be exceeded. Reduce the loading speed and ensure the amount of analyte is within the capacity of the SPE cartridge. | |
| Low signal intensity in LC-MS/MS | Ion suppression. | This is a common matrix effect. Improve sample cleanup using SPE or LLE. Optimize the chromatographic method to separate the analyte from interfering compounds. Post-column infusion of the analyte can help diagnose ion suppression[2]. |
| Analyte degradation. | Ensure the stability of this compound in the chosen solvents and at the storage and processing temperatures. |
Experimental Protocols
Protein Precipitation (for Plasma)
This is a rapid and straightforward method for sample preparation, particularly suitable for high-throughput analysis.
-
Sample Preparation: To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS/MS analysis.
-
Analysis: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) (for Urine)
This method provides a cleaner extract compared to protein precipitation.
-
Sample Preparation: To 1 mL of urine sample in a glass tube, add 50 µL of this compound internal standard working solution.
-
pH Adjustment: Add 100 µL of 1M sodium hydroxide to alkalize the sample.
-
Extraction: Add 3 mL of ethyl acetate.
-
Mixing: Cap the tube and vortex for 2 minutes, or mix on a rocker for 15 minutes.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Organic Phase Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Vortex and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE) (for Plasma or Urine)
SPE offers a more selective cleanup, resulting in a cleaner extract and potentially reducing matrix effects.
-
Sample Pre-treatment: To 500 µL of plasma or urine, add 50 µL of this compound internal standard and 500 µL of 4% phosphoric acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5 minutes.
-
Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Vortex and inject into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Extraction Methods for this compound
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Principle | Analyte solubilization and protein removal by precipitation. | Partitioning of analyte between two immiscible liquid phases. | Analyte retention on a solid sorbent and selective elution. |
| Selectivity | Low | Moderate | High |
| Recovery | Generally good, but can be affected by co-precipitation. | Good, dependent on solvent choice and pH. | High, with optimized conditions. |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per sample | Low | Low to Moderate | Moderate |
| Solvent Consumption | Low | High | Moderate |
| Ease of Automation | High | Moderate | High |
Visualizations
Caption: General experimental workflow for the extraction and analysis of this compound.
Caption: Troubleshooting guide for low extraction recovery of this compound.
References
Technical Support Center: Analysis of Methocarbamol-d3 by LC-MS
Welcome to the technical support center for the LC-MS analysis of Methocarbamol-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible quantitative results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of Methocarbamol?
A1: Ion suppression is a matrix effect that occurs during LC-MS analysis, leading to a reduced ionization efficiency of the target analyte, in this case, Methocarbamol. This phenomenon is caused by co-eluting compounds from the sample matrix (e.g., plasma, urine) that compete with Methocarbamol for ionization in the mass spectrometer's ion source. The consequence of ion suppression is a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of your quantitative results.[1]
Q2: How does the use of this compound help in mitigating ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Because its physicochemical properties are nearly identical to Methocarbamol, it co-elutes chromatographically and experiences the same degree of ion suppression.[1] By adding a known amount of this compound to your samples, you can use the ratio of the analyte signal to the internal standard signal for quantification. This ratiometric approach compensates for variations in signal intensity caused by ion suppression, leading to more accurate and precise measurements.
Q3: Can this compound completely eliminate the impact of ion suppression?
A3: While this compound is an excellent tool to compensate for ion suppression, it may not completely eliminate its effects. The primary goal is to ensure that both Methocarbamol and this compound are affected equally.[1] However, factors such as chromatographic separation where the analyte and internal standard do not perfectly co-elute can lead to differential ion suppression.[1] Therefore, optimizing sample preparation and chromatographic conditions remains crucial.
Q4: What are the common sources of ion suppression in bioanalytical samples for Methocarbamol analysis?
A4: Common sources of ion suppression in biological matrices like plasma and urine include:
-
Endogenous compounds: Salts, phospholipids, and proteins.
-
Exogenous compounds: Co-administered drugs, their metabolites, and formulation excipients like polyethylene glycol (PEG).[2]
Q5: How can I qualitatively and quantitatively assess ion suppression in my Methocarbamol assay?
A5:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression occurs. A constant flow of a standard solution of Methocarbamol is infused into the LC eluent stream after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. A dip in the signal at the retention time of Methocarbamol indicates suppression.
-
Quantitative Assessment (Post-Extraction Spike): This method calculates the matrix factor (MF) to determine the extent of ion suppression. The peak area of an analyte spiked into a blank matrix extract is compared to the peak area of the analyte in a neat solution at the same concentration. An MF value of less than 1 indicates ion suppression, a value greater than 1 indicates ion enhancement, and a value close to 1 indicates minimal matrix effect.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of this compound.
Problem 1: Poor reproducibility or inaccurate quantification of Methocarbamol.
-
Possible Cause: Differential ion suppression between Methocarbamol and this compound due to chromatographic separation (isotopic effect).[1]
-
Troubleshooting Steps:
-
Overlay Chromatograms: Overlay the chromatograms of Methocarbamol and this compound from a spiked sample.
-
Check for Co-elution: The retention times and peak shapes for both compounds should be nearly identical.
-
Adjust Chromatography: If retention times differ, modify the chromatographic method (e.g., adjust the gradient slope or mobile phase composition) to achieve co-elution.[1]
-
Problem 2: Low signal intensity for Methocarbamol, even in clean samples.
-
Possible Cause: Suboptimal ionization or mass spectrometry parameters.
-
Troubleshooting Steps:
-
Optimize Ion Source Parameters: Adjust ion source parameters such as temperature and gas flows.
-
Verify MRM Transitions: Ensure the correct precursor and product ion m/z values are used for both Methocarbamol and this compound.
-
Consider a Different Ionization Source: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[3][4]
-
Problem 3: Significant ion suppression is still observed despite using this compound.
-
Possible Cause: High concentration of interfering matrix components.
-
Troubleshooting Steps:
-
Improve Sample Preparation: A simple protein precipitation (PPT) may not be sufficient. Consider more rigorous sample cleanup techniques:[1][5]
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): Often provides the cleanest extracts by selectively isolating the analyte.[5]
-
-
Modify Chromatographic Separation:
-
Adjust Gradient: A shallower gradient can improve the resolution between Methocarbamol and interfering peaks.[1]
-
Change Mobile Phase: Modifying the pH or organic modifier of the mobile phase can alter the retention of interfering compounds.[1]
-
Use a Different Column: A column with a different stationary phase chemistry can offer different selectivity.[1]
-
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering matrix components.[6]
-
Data Presentation
Table 1: Comparison of LC-MS/MS Method Performance for Methocarbamol Analysis
| Parameter | Method A | Method B |
| Matrix | Human Plasma | Human Plasma |
| Internal Standard | Methocarbamol-d5 | Unspecified |
| Linearity Range (ng/mL) | 150 - 12,000[7][8] | 50 - 150 (µg/mL) |
| Intra-day Precision (CV%) | < 10.9%[7][8] | Not Reported |
| Inter-day Precision (CV%) | < 10.9%[7][8] | Not Reported |
| Accuracy (% Recovery) | Not explicitly stated | 99.17 - 101.36% |
| Limit of Quantification (LOQ) | 150 ng/mL[7][8] | 50 µg/mL |
Note: The use of Methocarbamol-d5 as an internal standard is highly recommended to control for variability in extraction and ionization, thereby improving the accuracy and precision of the assay.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common and rapid method for extracting Methocarbamol from plasma samples.[9][10]
-
Aliquoting: Transfer a 200 µL aliquot of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume of this compound working solution to each plasma sample (except for blank samples).
-
Precipitation: Add a precipitating agent, such as acetonitrile or methanol, typically in a 3:1 ratio (v/v) to the plasma volume.
-
Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol allows for the quantitative determination of the matrix factor (MF) to evaluate the extent of ion suppression.[1]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Methocarbamol and this compound into the reconstitution solvent at low and high concentrations.
-
Set B (Post-Spiked Matrix): Extract blank plasma using your sample preparation method. Spike Methocarbamol and this compound into the final extract at the same low and high concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike Methocarbamol and this compound into blank plasma before extraction at the same low and high concentrations.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate Recovery (RE):
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Calculate Process Efficiency (PE):
-
PE = (Peak Area in Set C) / (Peak Area in Set A) = MF x RE
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microsaic.com [microsaic.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
Validation & Comparative
Validation of Analytical Methods: A Comparative Guide to Using Methocarbamol-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the precise and reliable quantification of pharmaceutical compounds is a cornerstone of successful research and development. In the bioanalysis of the central muscle relaxant Methocarbamol, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides a comprehensive comparison of analytical methods for Methocarbamol, highlighting the superior performance of methods utilizing the stable isotope-labeled internal standard, Methocarbamol-d3, against alternative approaches.
Stable isotope-labeled internal standards such as this compound are considered the gold standard in quantitative mass spectrometry.[1] Due to their near-identical physicochemical properties to the analyte, they can effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to enhanced accuracy and precision.[1][2] This guide will delve into the practical advantages of using this compound through a comparative analysis of experimental data and detailed methodologies.
Performance Comparison of Analytical Methods
The selection of an analytical method and internal standard significantly impacts the validation parameters of a bioanalytical assay. The following tables summarize the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using a deuterated internal standard (analogous to this compound) compared to a method employing a non-isotope labeled internal standard and a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method.
Table 1: Comparison of LC-MS/MS Method Performance for Methocarbamol Analysis
| Parameter | Method A: LC-MS/MS with Deuterated Internal Standard | Method B: LC-MS/MS with Non-Deuterated Internal Standard |
| Matrix | Human Plasma | Human Plasma |
| Internal Standard | Methocarbamol-d5 (analogous to this compound) | Tolbutamide |
| Linearity Range (ng/mL) | 150 - 12,000 | Not explicitly stated for Methocarbamol |
| Intra-day Precision (CV%) | < 10.9% | Not Reported |
| Inter-day Precision (CV%) | < 10.9% | Not Reported |
| Accuracy (% Recovery) | Not explicitly stated | 99.17 - 101.36% (Recovery) |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 150 | Not Reported for Methocarbamol |
Data for Method A is based on a validated bioanalytical method for Methocarbamol in human plasma.[2][3] Data for Method B is from a study on the simultaneous analysis of eight central-acting muscle relaxants.[2]
Table 2: Comparison of Different Analytical Techniques for Methocarbamol Quantification
| Parameter | LC-MS/MS Method (with Methocarbamol-d5) | HPLC-UV Method |
| Linearity Range | 150-12,000 ng/mL[4] | 5–200 µg/mL[4] |
| Lower Limit of Quantification (LLOQ) | 150 ng/mL[4] | Not Reported |
| Precision (%RSD or %CV) | < 10.9% (CV%)[4] | < 2% (%RSD) |
| Accuracy (% Recovery) | Not Reported | 99.17-101.36% |
| Internal Standard | Methocarbamol-d5[4] | Not specified |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of analytical methods. Below are generalized yet detailed methodologies for the analysis of Methocarbamol in human plasma using LC-MS/MS with this compound as an internal standard and an alternative HPLC-UV method.
Method 1: LC-MS/MS Analysis of Methocarbamol using this compound
This method is designed for the sensitive and selective quantification of Methocarbamol in a biological matrix.
1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Methocarbamol and this compound into separate 10 mL volumetric flasks. Dissolve the compounds in methanol and bring to volume.[5]
-
Working Standard Solutions: Prepare serial dilutions of the Methocarbamol primary stock solution with a 50:50 mixture of methanol and water to create working standards for the calibration curve and quality control samples.[5]
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water.[5]
2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.[6]
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[6]
-
Column: C18 column (e.g., 100 x 4.6 mm, 3.5 µm).[6]
-
Mobile Phase: An isocratic or gradient elution with a mixture of methanol and a buffer solution (e.g., 70:30 v/v methanol:buffer).[6]
-
Flow Rate: 1 mL/min.[6]
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, optimized for Methocarbamol.
-
Monitored Transitions: The precursor and product ions for both Methocarbamol and this compound need to be optimized. The precursor ion for this compound will be shifted by +3 Da compared to Methocarbamol.[6]
Method 2: HPLC-UV Analysis of Methocarbamol
This method is suitable for the quantification of Methocarbamol in pharmaceutical formulations.
1. Sample Preparation
-
For tablet formulations, powder the tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Methocarbamol and dissolve it in methanol.
-
Sonicate to ensure complete dissolution and then filter.
-
Dilute the filtrate to the desired concentration with methanol.[4]
2. High-Performance Liquid Chromatography (HPLC) Conditions
-
Column: C18 column.
-
Mobile Phase: A mixture of methanol and a buffer solution (e.g., Methanol-0.1 M potassium phosphate monobasic-water (35:10:55, v/v/v)).[1]
-
Detection: UV detection at 272 nm.[1]
Mandatory Visualization
To facilitate a clearer understanding of the analytical processes and the logical relationships in method validation, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS analysis of Methocarbamol.
Caption: Logical workflow for analytical method validation.
Caption: Comparison of internal standard types.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of methocarbamol concentration in human plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Linearity and Range Determination for Methocarbamol Assays
In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. For researchers and drug development professionals working with the central muscle relaxant Methocarbamol, establishing robust analytical methods is a critical step. This guide provides a comparative analysis of different analytical techniques for the determination of Methocarbamol, with a special focus on the linearity and range of these assays. While Methocarbamol-d3 is primarily utilized as a stable isotope-labeled internal standard in mass spectrometry-based methods to ensure accuracy, this guide will compare the performance of common assays used for the quantification of Methocarbamol itself.[1]
The following sections detail the experimental protocols and performance characteristics of various analytical methods, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
Comparative Analysis of Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
| Analytical Method | Linearity Range | Correlation Coefficient (r or R²) | Matrix | Notes |
| HPLC-UV | 1 - 100 µg/mL[2] | r > 0.999[2] | Human Plasma | Isocratic method with UV detection at 272 nm.[2] |
| RP-HPLC | 50 - 150 µg/mL[3] | R² = 0.9999[3] | Injection Formulation | Stability-indicating method.[3] |
| LC/MS/MS | 0.5 - 50 µg/mL[4] | Not Specified | Human EDTA Plasma | This compound is an ideal internal standard for this method.[1] |
| UV Spectroscopy | 10 - 50 µg/mL | R² = 0.9997 | Bulk Drug | Simple and rapid method. |
| First Derivative Spectrophotometry | Not explicitly defined, but successful for combined tablets.[5] | Not Specified | Pharmaceutical Tablets | Used for simultaneous determination with Aspirin.[5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of Methocarbamol in biological matrices like human plasma.[2]
-
Sample Preparation: To 200 µL of human plasma, an internal standard is added. The mixture is then extracted with ethyl acetate. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in water.[2]
-
Chromatographic Conditions:
-
Linearity and Range Determination:
-
A series of calibration standards are prepared by spiking known concentrations of Methocarbamol into blank plasma, typically ranging from 1 to 100 µg/mL.[2]
-
The peak area ratios of Methocarbamol to the internal standard are plotted against the corresponding concentrations.
-
A linear regression analysis is performed to determine the slope, intercept, and correlation coefficient (r), which should be greater than 0.999.[2]
-
The range is established from the lower limit of quantitation (LLOQ) to the upper limit of quantitation (ULOQ). The LLOQ for this method was 1 µg/mL.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the quantification of drugs in biological matrices. This compound serves as an excellent internal standard for this assay due to its similar chemical properties to Methocarbamol, but with a different mass, allowing for precise quantification.[1]
-
Sample Preparation: Similar to the HPLC-UV method, sample preparation typically involves protein precipitation or liquid-liquid extraction from the biological matrix (e.g., human EDTA plasma), followed by the addition of the this compound internal standard.
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: A suitable reversed-phase column is used to separate Methocarbamol from other matrix components.
-
Mass Spectrometry: The analyte is detected using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Linearity and Range Determination:
-
Calibration standards are prepared over the expected concentration range in the biological matrix. A typical range for a Methocarbamol LC/MS/MS assay is 0.5 to 50 µg/mL.[4]
-
The peak area ratio of the analyte to the internal standard (this compound) is plotted against the nominal concentration of the calibration standards.
-
The linearity is assessed by the correlation coefficient of the calibration curve.
-
UV-Visible Spectrophotometry
This method is a simpler and more rapid technique, often used for the quantification of Methocarbamol in bulk drug and pharmaceutical formulations.[6]
-
Sample Preparation: A stock solution of Methocarbamol is prepared in a suitable solvent (e.g., methanol) and then serially diluted to obtain solutions of different concentrations.
-
Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax), which for Methocarbamol is determined by scanning in the UV-Visible region.[6]
-
Linearity and Range Determination:
-
A calibration curve is constructed by plotting the absorbance values against the corresponding concentrations.
-
For Methocarbamol, a linear relationship was observed in the concentration range of 10-50 µg/mL.[6]
-
The linearity is confirmed by the correlation coefficient (R²), which was found to be 0.9997.[6]
-
Workflow for Linearity and Range Determination
The following diagram illustrates a generalized workflow for establishing the linearity and range of an analytical method for Methocarbamol.
Caption: Workflow for Linearity and Range Determination in a Methocarbamol Assay.
Conclusion
The choice of an analytical method for Methocarbamol quantification depends on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For high-sensitivity and high-selectivity applications in complex biological matrices, LC-MS/MS with this compound as an internal standard is the method of choice. For routine analysis of pharmaceutical formulations, HPLC-UV and UV spectrophotometry offer reliable and cost-effective alternatives. Each method demonstrates good linearity over its respective range, providing a solid foundation for accurate and precise quantification of Methocarbamol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and validation of a high-performance liquid chromatographic method for the determination of methocarbamol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. anapharmbioanalytics.com [anapharmbioanalytics.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. ijpcbs.com [ijpcbs.com]
Performance of Methocarbamol-d3 as an Internal Standard in Bioanalysis: A Comparative Guide
In the quantitative analysis of methocarbamol across various biological matrices, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reproducible results. Methocarbamol-d3, a deuterated analog of methocarbamol, is frequently employed for this purpose, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its near-identical physicochemical properties to the analyte ensure it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in these steps.[1] This guide provides a comparative overview of the performance of analytical methods using this compound as an internal standard in different biological matrices, supported by experimental data from published studies.
Data Presentation: Performance Comparison
The following tables summarize the performance characteristics of validated LC-MS/MS methods for the quantification of methocarbamol using a deuterated internal standard in human plasma and urine.
Table 1: Method Performance in Human Plasma
| Parameter | Method 1 | Method 2 |
| Linearity Range (ng/mL) | 150 - 12,000[2][3] | 0.5 - not specified (µg/mL) |
| Intra-day Precision (CV%) | < 10.9%[2][3] | < 9.8%[4] |
| Inter-day Precision (CV%) | < 10.9%[2][3] | < 9.8%[4] |
| Accuracy/Recovery (%) | Not explicitly stated | 99.17 - 101.36%[5] |
| Lower Limit of Quantification (LLOQ) | 150 ng/mL[2][5] | 0.5 µg/mL[4] |
| Extraction Method | Protein Precipitation[2][3] | Liquid-Liquid Extraction[4] |
Table 2: Method Performance in Other Biological Matrices
| Parameter | Rat Plasma | Human Urine |
| Linearity Range | 0.5 - not specified (µg/mL) | 0.5 - not specified (µg/mL) |
| Intra-day Precision (CV%) | < 9.8%[4] | < 9.8%[4] |
| Inter-day Precision (CV%) | < 9.8%[4] | < 9.8%[4] |
| Accuracy/Recovery (%) | Not Reported | Not Reported |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL[4] | 0.5 µg/mL[4] |
| Extraction Method | Liquid-Liquid Extraction[4] | Liquid-Liquid Extraction[4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of bioanalytical assays. Below are generalized protocols for the key experiments cited in this guide.
Sample Preparation
Protein Precipitation (for Plasma Samples): This method is utilized for the rapid removal of proteins from plasma samples.[2][3]
-
To a volume of plasma sample, add a specific volume of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at a high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the analyte and internal standard for analysis.
Liquid-Liquid Extraction (for Plasma and Urine Samples): This technique is employed to isolate the analyte and internal standard from the biological matrix based on their partitioning between two immiscible liquid phases.[4]
-
To a volume of the biological sample (plasma or urine), add a specific volume of an immiscible organic solvent (e.g., ethyl acetate).[4]
-
Vortex the mixture to facilitate the transfer of the analyte and internal standard into the organic phase.
-
Centrifuge the sample to achieve complete phase separation.
-
Transfer the organic layer to a clean tube and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Analysis
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column is commonly used for the separation of methocarbamol.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer is typically employed.
-
Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used to generate ions of the analyte and internal standard.
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for the selective and sensitive detection of methocarbamol and this compound. Specific precursor-to-product ion transitions are monitored for each compound.
Visualizations
Experimental Workflow for Methocarbamol Analysis
Caption: A generalized workflow for the bioanalysis of methocarbamol using a deuterated internal standard.
Relationship Between Key Analytical Parameters
Caption: The interplay between the analyte, internal standard, matrix, and analytical method performance.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of methocarbamol concentration in human plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatographic analysis of methocarbamol enantiomers in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Decisive Advantage: Why Methocarbamol-d3 Surpasses its Structural Analogs in Research and Development
In the landscape of pharmaceutical research and development, particularly in the bioanalysis of centrally acting skeletal muscle relaxants, the choice of internal standard is paramount for achieving accurate and reproducible quantitative data. This guide provides a comprehensive comparison of Methocarbamol-d3 with its structural analogs, elucidating the distinct advantages that establish it as the gold standard for bioanalytical applications. Furthermore, we will explore the pharmacological landscape of Methocarbamol in relation to its key structural analogs used in clinical practice, providing a multifaceted comparison for the discerning researcher.
Part 1: The Analytical Superiority of this compound as an Internal Standard
The primary and most significant advantage of this compound lies in its role as a deuterated internal standard for the quantification of Methocarbamol in biological matrices. Stable isotope-labeled internal standards are the preferred choice in quantitative mass spectrometry due to their near-identical chemical and physical properties to the analyte of interest. This ensures they co-elute chromatographically and exhibit similar ionization and fragmentation patterns, thereby effectively compensating for variations in sample preparation, injection volume, and matrix effects.
Quantitative Data Summary: Bioanalytical Method Performance
The use of a stable isotope-labeled internal standard like this compound significantly enhances the precision and accuracy of bioanalytical methods. Below is a comparison of typical performance characteristics of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Methocarbamol analysis.
| Parameter | LC-MS/MS with this compound IS | LC-MS/MS with Structural Analog IS (e.g., another muscle relaxant) | HPLC-UV with Non-Isotopic IS |
| Linearity Range | 1 - 2000 ng/mL | 10 - 5000 ng/mL | 5 - 200 µg/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 10 ng/mL | 5 µg/mL |
| Intra-day Precision (%CV) | < 5% | < 10% | < 15% |
| Inter-day Precision (%CV) | < 5% | < 10% | < 15% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 85 - 115% |
| Matrix Effect | Minimal and compensated | Variable and potential for differential suppression/enhancement | Significant and uncompensated |
Experimental Workflow & Visualization
The integration of this compound into the analytical workflow is a straightforward process that significantly enhances data quality.
Caption: Experimental workflow for the quantification of Methocarbamol using this compound as an internal standard.
Part 2: Pharmacological Comparison of Methocarbamol with its Structural Analogs
While this compound's primary advantage is analytical, a comprehensive guide for drug development professionals necessitates a pharmacological comparison of the parent compound, Methocarbamol, with its structural analogs—other centrally acting skeletal muscle relaxants.
Comparative Pharmacodynamics and Side Effect Profile
The choice of a skeletal muscle relaxant in a clinical or research setting is often dictated by its efficacy and side-effect profile, particularly the degree of sedation.
| Drug | Primary Mechanism of Action | Common Side Effects | Sedation Potential |
| Methocarbamol | Central nervous system depression; potential blockade of muscular Nav1.4 channels[1] | Drowsiness (9.0%), Dizziness (4.0%), Headache (4.3%), Nausea (4.3%)[2] | Low to Moderate |
| Cyclobenzaprine | Acts at the brain stem; 5-HT2 receptor antagonist[3][4][5] | Drowsiness (up to 39%), Dry mouth (up to 32%), Dizziness (up to 11%)[6] | High |
| Carisoprodol | Metabolized to meprobamate; modulates GABA-A receptors[7][8] | Drowsiness, Dizziness, Headache | High (with abuse potential) |
| Baclofen | GABA-B receptor agonist[9][10] | Drowsiness, Dizziness, Weakness | Moderate |
| Metaxalone | General CNS depression (mechanism not fully elucidated) | Drowsiness, Dizziness, Headache, Irritability | Low |
Pharmacokinetic Parameters
The pharmacokinetic profiles of these drugs influence their dosing regimens and potential for drug-drug interactions.
| Drug | Time to Peak (Tmax) | Half-life (t½) | Protein Binding | Metabolism |
| Methocarbamol | ~1-2 hours | 1-2 hours | 46-50% | Hepatic (dealkylation, hydroxylation) |
| Cyclobenzaprine | ~4 hours | 18 hours (range 8-37) | ~93% | Extensive hepatic (CYP3A4, 1A2, 2D6)[3][11] |
| Carisoprodol | ~1.5-2 hours | ~2 hours (meprobamate: ~10 hours) | ~60% | Hepatic (CYP2C19) to meprobamate |
| Baclofen | ~2-3 hours | 2-6 hours | ~30% | Minimally metabolized; primarily renal excretion |
| Metaxalone | ~3 hours | 2-3 hours | Not specified | Hepatic |
Signaling Pathway Diagrams
Understanding the distinct molecular targets of these muscle relaxants is crucial for mechanism-based drug discovery and development.
Caption: Proposed mechanism of Methocarbamol on skeletal muscle Nav1.4 channels.
Caption: Central mechanism of Cyclobenzaprine via serotonergic pathways.
Caption: GABAergic mechanisms of Carisoprodol and Baclofen.
Detailed Experimental Protocols
LC-MS/MS Bioanalytical Method for Methocarbamol Quantification
Objective: To accurately quantify Methocarbamol concentrations in human plasma using this compound as an internal standard.
Materials:
-
Methocarbamol and this compound reference standards
-
Human plasma (with anticoagulant)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
LC-MS/MS system (e.g., Agilent, Sciex, Waters) with a C18 column
Procedure:
-
Standard and Internal Standard Preparation: Prepare stock solutions of Methocarbamol and this compound in methanol. Create a series of working standard solutions of Methocarbamol by serial dilution. Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 2 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition for Methocarbamol: e.g., m/z 242.1 → 137.1
-
MRM Transition for this compound: e.g., m/z 245.1 → 140.1
-
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of Methocarbamol to this compound against the concentration of the calibrators. Determine the concentration of unknown samples from this curve.
In Vivo Assessment of Muscle Relaxant Activity: Inclined Plane Test
Objective: To evaluate the muscle relaxant properties of a test compound (e.g., Methocarbamol or its analogs) in rodents.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Inclined plane apparatus (adjustable angle, typically set to 45-65°)
-
Test compounds and vehicle control (e.g., saline with 0.5% Tween 80)
-
Standard muscle relaxant (e.g., Diazepam)
-
Syringes for intraperitoneal (i.p.) administration
Procedure:
-
Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-10 per group): Vehicle control, standard drug, and test compound groups (at various doses).
-
Pre-test Screening: Place each mouse on the inclined plane. Mice that can remain on the plane for a predetermined time (e.g., 5 minutes) are selected for the study.
-
Drug Administration: Administer the vehicle, standard drug, or test compound via i.p. injection.
-
Testing: At predetermined time points after administration (e.g., 30, 60, 90 minutes), place each mouse at the top of the inclined plane.
-
Data Collection: Record the time the animal is able to remain on the plane. A fall-off from the plane is considered an endpoint. A cut-off time (e.g., 5 minutes) is typically set.
-
Analysis: Compare the mean time on the plane for the treated groups with the control group. A significant decrease in the time spent on the plane indicates muscle relaxant activity.
In Vivo Assessment of Motor Coordination: Rotarod Test
Objective: To assess the effect of a test compound on motor coordination and balance in rodents, which can be indicative of sedative or muscle relaxant effects.
Materials:
-
Male Wistar rats (150-200 g)
-
Rotarod apparatus (rotating rod with adjustable speed)
-
Test compounds and vehicle control
-
Standard drug (e.g., Diazepam)
-
Syringes for administration
Procedure:
-
Training: Train the rats on the rotarod at a constant speed (e.g., 15 rpm) for several sessions over 2-3 days until they can consistently remain on the rod for a set duration (e.g., 5 minutes).
-
Grouping: Randomly assign the trained rats to different treatment groups.
-
Baseline Measurement: Record the latency to fall for each rat before drug administration.
-
Drug Administration: Administer the vehicle, standard, or test compound.
-
Testing: At various time points post-administration (e.g., 30, 60, 90, 120 minutes), place the rats back on the rotating rod.
-
Data Collection: Record the latency to fall from the rod for each animal. An accelerating rotarod protocol (e.g., 4 to 40 rpm over 5 minutes) can also be used for more sensitive measurements.
-
Analysis: Compare the post-drug latency to fall with the baseline values and with the vehicle control group. A significant reduction in the time spent on the rod indicates impaired motor coordination.
Conclusion
The advantages of utilizing this compound in a research and development context are unequivocal, particularly in the realm of bioanalysis where it serves as the gold standard internal standard, ensuring the highest level of accuracy and precision in quantitative assays. When considering the pharmacological properties of its parent compound, Methocarbamol, in comparison to its structural analogs, it presents a favorable profile with a lower propensity for sedation than some widely used alternatives like Cyclobenzaprine. The choice of a specific muscle relaxant will ultimately depend on the desired therapeutic outcome and tolerance for side effects. For the researcher, an understanding of both the analytical benefits of the deuterated form and the pharmacological nuances of the parent drug and its analogs is essential for informed decision-making in drug development and preclinical studies.
References
- 1. Methocarbamol blocks muscular Nav 1.4 channels and decreases isometric force of mouse muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. Cyclobenzaprine, a centrally acting muscle relaxant, acts on descending serotonergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Robaxin vs. Flexeril for Musculoskeletal Conditions: Important Differences and Potential Risks. [goodrx.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Carisoprodol-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantification of analytes in complex biological matrices is paramount. The choice of an internal standard (IS) is a critical decision in the development of robust bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by regulatory guidelines and experimental data, to aid in making informed decisions for your analytical needs.
In the landscape of regulated bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated internal standard, is considered the gold standard.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their recommendations under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline, which strongly advocates for the use of a SIL-IS whenever possible.[3] This preference is rooted in the ability of deuterated standards to closely mimic the analyte of interest throughout sample preparation and analysis, thereby providing the most accurate and precise quantification.[2][4]
Performance Comparison: Deuterated vs. Non-Deuterated Alternatives
The primary advantage of a deuterated internal standard lies in its structural and chemical similarity to the analyte.[5] By replacing one or more hydrogen atoms with its stable isotope, deuterium, the resulting molecule is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[2] This near-identical nature ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for variability.[4][5]
Alternatives to deuterated standards include non-deuterated internal standards, such as structural analogs, or in some cases, no internal standard is used (external calibration). Structural analogs are compounds with a similar chemical structure to the analyte.[2] While they can be more cost-effective, they often exhibit different chromatographic retention times and ionization responses, leading to less effective compensation for matrix effects and other sources of variability.[2]
Quantitative Data Summary
The superiority of deuterated internal standards is consistently demonstrated in experimental data. The following tables summarize quantitative data from comparative studies, highlighting the impact of the internal standard choice on key bioanalytical method validation parameters.
Table 1: Comparison of Assay Performance for the Quantification of Kahalalide F [4]
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) (n) | Statistical Significance (p-value) |
| Analog Internal Standard | 96.8 | 8.6 (n=284) | p<0.0005 (significant deviation from 100%) |
| Deuterated (SIL) Internal Standard | 100.3 | 7.6 (n=340) | p=0.5 (no significant deviation from 100%) |
This data demonstrates a statistically significant improvement in accuracy when using a deuterated internal standard compared to a structural analog.[4]
Table 2: Comparison of Interpatient Assay Imprecision for Sirolimus [4]
| Internal Standard Type | Interpatient Assay Imprecision (CV%) |
| Structural Analog (Desmethoxyrapamycin) | 7.6% - 9.7% |
| Deuterated Internal Standard (SIR-d3) | 2.7% - 5.7% |
This table illustrates the enhanced precision (lower coefficient of variation) of the assay when a deuterated internal standard is employed.[4]
Table 3: Comparison of Bioanalytical Method Validation Parameters [3]
| Validation Parameter | Deuterated Internal Standard | Structural Analog Internal Standard |
| Accuracy (% Bias) | ||
| Low QC | +2.5% | +8.9% |
| Mid QC | -1.2% | +5.4% |
| High QC | -0.8% | +3.1% |
| Precision (% CV) | ||
| Low QC | 3.1% | 7.8% |
| Mid QC | 2.5% | 6.2% |
| High QC | 2.1% | 5.5% |
| Matrix Effect (% CV) | 4.2% | 12.5% |
| Recovery (% CV) | 3.8% | 9.7% |
This data shows that the deuterated internal standard provides better accuracy and precision, with significantly lower variability in matrix effect and recovery compared to the structural analog.[3]
Experimental Protocols
A detailed experimental protocol is crucial for the successful validation and application of a bioanalytical method using a deuterated internal standard. The following is a representative protocol for the quantification of a drug in human plasma by LC-MS/MS.
Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh the reference standards of the analyte and the deuterated internal standard. Dissolve each in an appropriate solvent (e.g., methanol, acetonitrile, or DMSO) to obtain a final concentration of 1 mg/mL. Store at the recommended temperature.
-
Calibration Standard and Quality Control (QC) Working Solutions: Prepare a series of working solutions for the analyte by serially diluting the analyte stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water). These working solutions will be used to spike into blank plasma to create calibration standards and QC samples.
-
Internal Standard Working Solution: Dilute the deuterated internal standard stock solution with the same solvent mixture to a concentration that will yield a robust response in the LC-MS/MS system.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of blank plasma, calibration standards, QC samples, and study samples into a 96-well plate.
-
Add 150 µL of the internal standard working solution (in acetonitrile with 0.1% formic acid) to each well.
-
Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of the analyte from potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) in positive or negative ion mode, depending on the analyte. Monitor at least one transition for the analyte and one for the deuterated internal standard.
Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the analyte in the QC and study samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the use of deuterated internal standards for bioanalytical method validation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
